molecular formula C8H14FNO2 B12315182 Ethyl 3-fluoro-4-methylpyrrolidine-3-carboxylate

Ethyl 3-fluoro-4-methylpyrrolidine-3-carboxylate

Katalognummer: B12315182
Molekulargewicht: 175.20 g/mol
InChI-Schlüssel: ZBOOAEFYMRKWCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-fluoro-4-methylpyrrolidine-3-carboxylate is a chemical compound with the molecular formula C8H14FNO2 and a molecular weight of 175.20 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a fluoro and a methyl group, as well as an ethyl ester functional group. It is primarily used in research and development within various scientific fields.

Vorbereitungsmethoden

The synthesis of ethyl 3-fluoro-4-methylpyrrolidine-3-carboxylate typically involves the reaction of 3-fluoro-4-methylpyrrolidine with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using standard techniques such as column chromatography to yield the desired product .

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and cost-effectiveness.

Analyse Chemischer Reaktionen

Ethyl 3-fluoro-4-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine), and acids (e.g., hydrochloric acid).

Wissenschaftliche Forschungsanwendungen

Ethyl 3-fluoro-4-methylpyrrolidine-3-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of ethyl 3-fluoro-4-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro group can enhance its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies on its mechanism of action are still ongoing .

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-fluoro-4-methylpyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H14FNO2

Molekulargewicht

175.20 g/mol

IUPAC-Name

ethyl 3-fluoro-4-methylpyrrolidine-3-carboxylate

InChI

InChI=1S/C8H14FNO2/c1-3-12-7(11)8(9)5-10-4-6(8)2/h6,10H,3-5H2,1-2H3

InChI-Schlüssel

ZBOOAEFYMRKWCH-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1(CNCC1C)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.